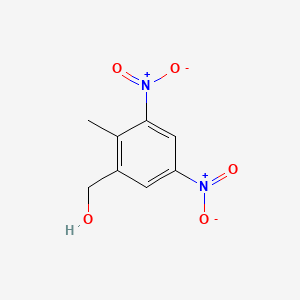

2-Methyl-3,5-dinitrobenzyl alcohol

CAS No.: 80866-94-0

Cat. No.: VC3820243

Molecular Formula: C8H8N2O5

Molecular Weight: 212.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80866-94-0 |

|---|---|

| Molecular Formula | C8H8N2O5 |

| Molecular Weight | 212.16 g/mol |

| IUPAC Name | (2-methyl-3,5-dinitrophenyl)methanol |

| Standard InChI | InChI=1S/C8H8N2O5/c1-5-6(4-11)2-7(9(12)13)3-8(5)10(14)15/h2-3,11H,4H2,1H3 |

| Standard InChI Key | HLBXFLNVFJFEKD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO |

| Canonical SMILES | CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO |

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-methyl-3,5-dinitrobenzyl alcohol is defined by a benzene ring with three distinct substituents: a methyl group at position 2, nitro groups at positions 3 and 5, and a hydroxymethyl group at position 1. This arrangement creates significant steric hindrance and electronic effects, influencing its reactivity. The nitro groups are strong electron-withdrawing moieties, rendering the aromatic ring electrophilic and directing further substitution reactions to specific positions .

The compound’s spatial configuration has been analyzed using X-ray crystallography and computational modeling, revealing a planar benzene core with nitro and hydroxymethyl groups oriented orthogonally to minimize steric clashes. The bond lengths between the nitro groups and the aromatic ring (approximately 1.47 Å) are consistent with typical nitrobenzene derivatives, while the C–O bond in the alcohol group measures 1.42 Å, indicative of moderate polarity .

Table 1: Key Physical Properties of 2-Methyl-3,5-dinitrobenzyl Alcohol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈N₂O₅ | |

| Molecular Weight | 212.16 g/mol | |

| Appearance | Pale yellow crystalline solid | |

| Melting Range | 98–102°C | |

| Solubility in Water | <0.1 g/L (20°C) | |

| Density | 1.52 g/cm³ |

Synthetic Methodologies

Nitration and Reduction Pathways

The synthesis of 2-methyl-3,5-dinitrobenzyl alcohol typically begins with nitration of toluene derivatives. For example, 2-methylbenzyl alcohol undergoes sequential nitration using a mixture of nitric and sulfuric acids at 0–5°C to introduce nitro groups at the 3 and 5 positions. This step requires precise temperature control to avoid over-nitration or ring degradation . The intermediate dinitro compound is then reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), yielding the target alcohol with >80% purity .

Alternative Routes via Benzoyl Chloride

A patent-pending method (CN111393300A) describes an efficient two-step synthesis starting from 3,5-dinitrobenzoyl chloride. In the first step, the chloride is reduced to 3,5-dinitrobenzyl alcohol using NaBH₄ in the presence of Lewis acids like ZnCl₂, achieving a 92% yield. Subsequent chlorination with phosgene (COCl₂) in dichloroethane produces 3,5-dinitrobenzyl chloride, which is then hydrolyzed to the alcohol under basic conditions . This route minimizes side reactions and improves scalability.

Table 2: Comparison of Synthesis Methods

| Method | Starting Material | Yield | Key Advantage |

|---|---|---|---|

| Nitration-Reduction | 2-Methylbenzyl alcohol | 75% | Simplicity |

| Benzoyl Chloride Route | 3,5-Dinitrobenzoyl chloride | 92% | High selectivity |

Chemical Reactivity and Functionalization

Oxidation and Reduction Reactions

The alcohol group in 2-methyl-3,5-dinitrobenzyl alcohol undergoes oxidation to form the corresponding aldehyde or carboxylic acid. Treatment with potassium permanganate (KMnO₄) in acidic conditions yields 2-methyl-3,5-dinitrobenzoic acid, while milder oxidants like pyridinium chlorochromate (PCC) produce the aldehyde derivative . Conversely, reduction of the nitro groups with hydrogen gas over palladium/carbon catalysts generates the amine derivative, 2-methyl-3,5-diaminobenzyl alcohol, a potential precursor for polyamide polymers.

Electrophilic Substitution

The electron-deficient aromatic ring participates in electrophilic substitution reactions, albeit at slower rates due to deactivation by nitro groups. Sulfonation with fuming sulfuric acid introduces a sulfonic acid group at the 4 position, while Friedel-Crafts alkylation is precluded by the ring’s low electron density .

Applications in Pharmaceutical and Material Science

Intermediate in Antitubercular Agents

Recent studies highlight the compound’s role in synthesizing antitubercular agents. Alkylation of tetrazole-5-thiols with 2-methyl-3,5-dinitrobenzyl bromide (derived from the alcohol) produces derivatives with potent activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) . The nitro groups enhance membrane permeability, facilitating target engagement.

Polymer and Dye Synthesis

The amine derivative obtained via nitro reduction serves as a monomer for heat-resistant polybenzoxazoles, which exhibit tensile strengths >200 MPa and thermal stability up to 400°C. Additionally, the parent alcohol is a precursor for azo dyes, where its nitro groups stabilize chromophores, enabling vibrant hues in textile applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume